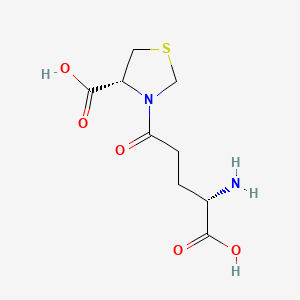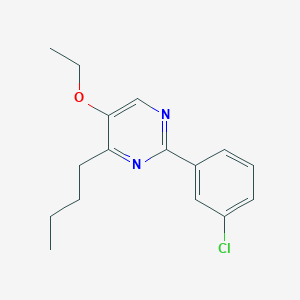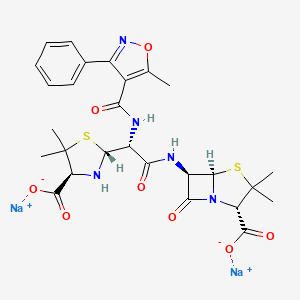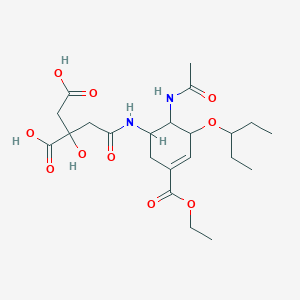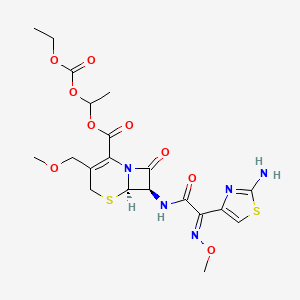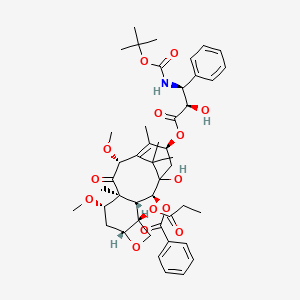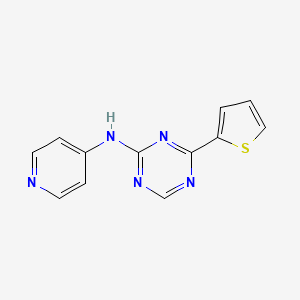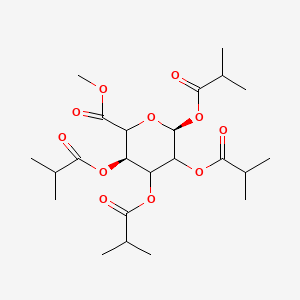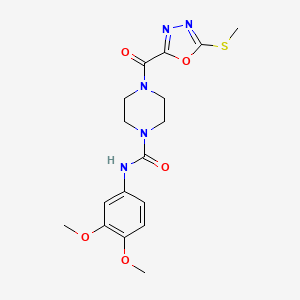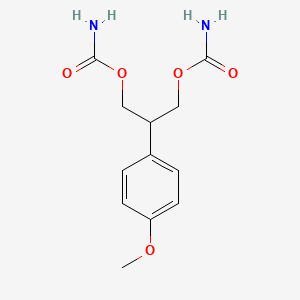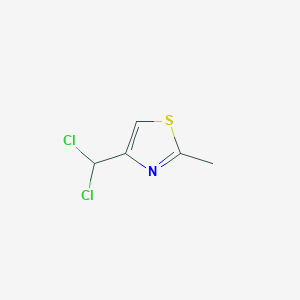
4-(Dichloromethyl)-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the thiazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-2-methyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with dichloromethylating agents under controlled conditions. For instance, the reaction can be carried out using dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). The reaction typically proceeds at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dichloromethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dichloromethyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study enzyme mechanisms and interactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules, such as proteins or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: Known for its mutagenic properties.
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis as a boronic acid derivative.
Uniqueness
4-(Dichloromethyl)-2-methyl-1,3-thiazole stands out due to its thiazole ring structure, which imparts unique electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Propriétés
Formule moléculaire |
C5H5Cl2NS |
|---|---|
Poids moléculaire |
182.07 g/mol |
Nom IUPAC |
4-(dichloromethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5Cl2NS/c1-3-8-4(2-9-3)5(6)7/h2,5H,1H3 |
Clé InChI |
KCBGDDPGQVTXSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



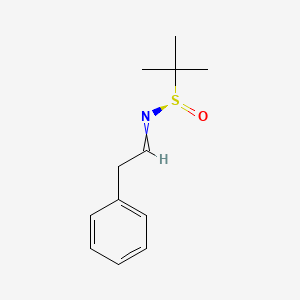
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
